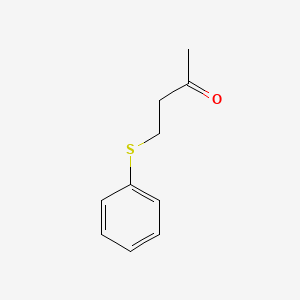

4-Phenylsulfanyl-butan-2-one

Übersicht

Beschreibung

4-Phenylsulfanyl-butan-2-one is a marine-derived compound initially extracted from the soft coral Cladiella australis. It has garnered significant attention due to its multiple biological activities, including neuroprotection and potent anti-inflammatory effects . This compound is also known for its skin-whitening properties and has been studied for its potential therapeutic applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanyl-butan-2-one typically involves the reaction of 4-bromobutan-2-one with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylsulfanyl-butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 4-Phenylsulfanyl-butan-2-ol.

Substitution: Various substituted phenylsulfanyl derivatives.

Wissenschaftliche Forschungsanwendungen

Skin Whitening Agent

Mechanism and Efficacy

4-PSB-2 has been identified as a promising skin whitening agent due to its ability to inhibit melanin synthesis. Research indicates that it acts as a non-competitive inhibitor of tyrosinase, an enzyme crucial for melanin production. In vitro studies using mushroom tyrosinase and murine melanoma B16-F10 cells demonstrated that 4-PSB-2 significantly suppressed melanin production by reducing the expression of proteins involved in melanosome maturation and inhibiting tyrosinase activity.

In vivo studies using zebrafish models showed that treatment with 4-PSB-2 resulted in a notable reduction in pigmentation, with concentrations above 50 µM achieving a 40% to 60% decrease in surface melanin after 48 hours of treatment . This compound's safety profile was also confirmed, as it did not exhibit severe toxicity in zebrafish embryos.

Neurological Applications

Fear Memory Impairment

4-PSB-2 has shown potential in treating cognitive impairments associated with Alzheimer's disease (AD). In experimental models, it enhanced fear memory retrieval and reduced markers of inflammation, such as TNF-α and COX-2, in the hippocampus of triple-transgenic AD mice. The compound was found to increase dendritic spine density and postsynaptic density protein expression, which are critical for synaptic plasticity and memory formation .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-PSB-2 have been explored in the context of neurodegenerative diseases. It was observed to attenuate the inflammatory response induced by amyloid-beta oligomers in retinal pigment epithelial cells (ARPE-19). Treatment with 4-PSB-2 led to decreased expressions of inflammatory cytokines without causing cytotoxicity, suggesting its potential as a therapeutic candidate for conditions like age-related macular degeneration (AMD) .

Anti-inflammatory Properties in AMD

Research Findings

In the context of AMD, 4-PSB-2 demonstrated significant anti-inflammatory effects by reducing elevated levels of TNF-α, COX-2, and iNOS in ARPE-19 cells treated with amyloid-beta oligomers. This compound operates through the NF-kB signaling pathway, which is pivotal in regulating inflammatory responses. The findings suggest that 4-PSB-2 may help mitigate the inflammatory processes associated with AMD and potentially improve visual function by protecting retinal cells from inflammatory damage .

Data Summary Table

Wirkmechanismus

The compound exerts its effects through several mechanisms:

Anti-inflammatory: Suppresses the production of inflammatory cytokines like TNF-α, COX-2, and iNOS by inhibiting specific signaling pathways.

Neuroprotection: Enhances synaptic function and reduces oxidative stress in neuronal cells.

Skin-whitening: Inhibits tyrosinase activity, reducing melanin synthesis and promoting skin lightening.

Vergleich Mit ähnlichen Verbindungen

Dihydroaustrasulfone alcohol: A synthetic precursor of austrasulfone with similar anti-inflammatory properties.

Arbutin: A well-known skin-whitening agent but less potent compared to 4-Phenylsulfanyl-butan-2-one.

1-Phenyl-2-thiourea: Another skin-whitening agent but with higher cytotoxicity.

Uniqueness: this compound stands out due to its combination of low cytotoxicity, potent anti-inflammatory, and neuroprotective effects, making it a versatile compound for various applications .

Biologische Aktivität

4-Phenylsulfanyl-butan-2-one (4-PSB-2) is a compound derived from marine sources, particularly soft corals, and has garnered attention for its diverse biological activities. This article explores its anti-melanogenic properties, anti-inflammatory effects, and neuroprotective capabilities, supported by experimental data and case studies.

Anti-Melanogenic Properties

4-PSB-2 has shown significant potential in inhibiting melanin production, making it a candidate for skin whitening applications.

The compound acts primarily as a non-competitive inhibitor of the enzyme tyrosinase, which is crucial in melanin synthesis. In studies utilizing mushroom tyrosinase assays, 4-PSB-2 demonstrated superior inhibition of melanin production compared to traditional compounds like arbutin and 1-phenyl-2-thiourea (PTU) .

Key Findings

- In vitro Studies : In cell viability tests on melanoma and normal human cells, 4-PSB-2 exhibited low cytotoxicity while effectively reducing melanin levels.

- Protein Expression : It significantly downregulated proteins associated with melanin synthesis such as microphthalmia-associated transcription factor (MITF), tyrosinase-related protein 1 (Trp-1), dopachrome tautomerase (DCT), and glycoprotein 100 (GP100) .

- In vivo Studies : In zebrafish models, 4-PSB-2 showed remarkable suppression of melanogenesis after 48 hours of treatment .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of 4-PSB-2, particularly in the context of allergic inflammation.

Experimental Evidence

In studies involving human monocytes (THP-1 cells), 4-PSB-2 was found to suppress lipopolysaccharide (LPS)-induced production of chemokine CCL-1. The mechanism involved:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : 4-PSB-2 inhibited the activation of MAPK signaling pathways.

- Nuclear Factor κB (NF-κB) Pathway : It also affected NF-κB signaling, which is critical for inflammatory responses .

Results Summary

The compound demonstrated:

- No significant cytotoxic effects on THP-1 cells at concentrations ranging from 1 to 20 µM.

- A marked reduction in CCL-1 levels post LPS stimulation, indicating its potential role in managing allergic conditions .

Neuroprotective Effects

Beyond its dermatological and anti-inflammatory applications, 4-PSB-2 has been studied for its neuroprotective effects.

Case Study

In a rat model of optic nerve injury, treatment with 4-PSB-2 improved axon regeneration. The study indicated that the compound could mitigate damage to neuronal tissues and promote recovery following injury .

Summary of Biological Activities

| Activity | Mechanism | Key Findings |

|---|---|---|

| Anti-Melanogenic | Non-competitive inhibition of tyrosinase | Superior inhibition compared to arbutin; low cytotoxicity in human cells |

| Anti-inflammatory | Suppression of CCL-1 via MAPK and NF-kB pathways | Significant reduction in CCL-1 production; no cytotoxic effects on THP-1 cells |

| Neuroprotective | Promotion of axon regeneration post-injury | Improved outcomes in optic nerve crush model |

Eigenschaften

IUPAC Name |

4-phenylsulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQQWFLSHDKPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286414 | |

| Record name | 4-Phenylsulfanyl-butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6110-01-6 | |

| Record name | NSC45650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylsulfanyl-butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.